molecular formula C16H15F5OSi B11948818 Trimethyl((perfluorophenyl)(phenyl)methoxy)silane

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane

Katalognummer: B11948818
Molekulargewicht: 346.37 g/mol
InChI-Schlüssel: LRFLZEQBMBEBCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a specialized organosilicon compound characterized by the presence of both perfluorophenyl and phenyl groups attached to a silicon atom through a methoxy linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((perfluorophenyl)(phenyl)methoxy)silane typically involves the reaction of trimethylsilyl chloride with perfluorophenyl and phenyl methanol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which Trimethyl((perfluorophenyl)(phenyl)methoxy)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The perfluorophenyl and phenyl groups provide hydrophobic and aromatic characteristics, respectively, which influence the compound’s reactivity and interactions with other molecules. The methoxy group can undergo hydrolysis, leading to the formation of silanols that can further react with other compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is unique due to the presence of both perfluorophenyl and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Eigenschaften

Molekularformel

C16H15F5OSi

Molekulargewicht

346.37 g/mol

IUPAC-Name

trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane

InChI

InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3

InChI-Schlüssel

LRFLZEQBMBEBCU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.